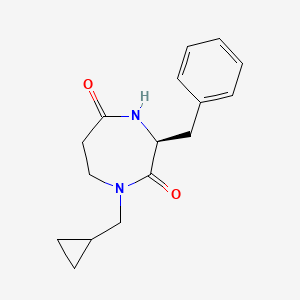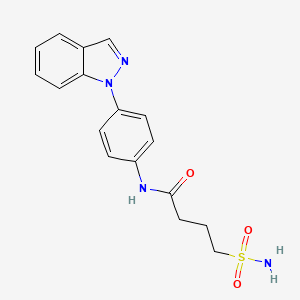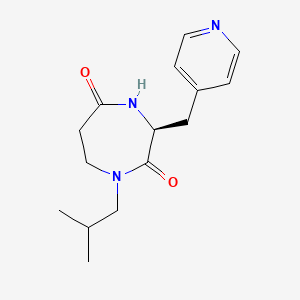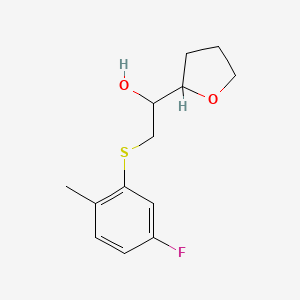
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione, also known as BDZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of diazepanes and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione acts on the gamma-aminobutyric acid (GABA) receptor, which is a type of receptor that is involved in the regulation of neuronal activity. It enhances the activity of GABA, leading to an increase in inhibitory signaling and a decrease in excitatory signaling. This results in a calming effect on the brain, leading to its anxiolytic and sedative properties.
Biochemical and Physiological Effects
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and enhance the effects of anesthesia. It has also been found to have anticonvulsant properties, making it useful for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione has several advantages for use in lab experiments. It is readily available and can be synthesized using a variety of methods. It is also relatively stable and has a long shelf life. However, it has some limitations, including its potential for abuse and addiction, as well as its sedative effects, which can interfere with cognitive function.
Direcciones Futuras
There are several potential future directions for research on (3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione. One area of interest is its potential use in the treatment of anxiety and sleep disorders. Another area of interest is its potential use in the treatment of epilepsy. Further research is also needed to better understand its mechanism of action and to develop more selective compounds that target specific subtypes of the GABA receptor.
Métodos De Síntesis
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with benzylchloroformate, followed by cyclization with ethyl chloroformate. Another method involves the reaction of cyclopropylmethylamine with benzylamine, followed by cyclization with diethyl oxalate.
Aplicaciones Científicas De Investigación
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit anxiolytic and sedative properties, making it useful for the treatment of anxiety and sleep disorders.
Propiedades
IUPAC Name |
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-8-9-18(11-13-6-7-13)16(20)14(17-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQROQCIKIWKU-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)NC(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCC(=O)N[C@H](C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-benzyl-1-(cyclopropylmethyl)-1,4-diazepane-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)

![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)


![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)